molecular formula C24H27N5O4 B2379765 8-(benzylamino)-7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 941873-47-8

8-(benzylamino)-7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2379765
CAS No.: 941873-47-8
M. Wt: 449.511
InChI Key: YCRVABCULYKGFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(benzylamino)-7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a synthetic compound designed for advanced research and potential therapeutic applications. This compound falls under the class of xanthine derivatives, which are known for their diverse pharmacological effects, including stimulatory actions on the central nervous system and effects on various enzymatic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(benzylamino)-7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione involves multiple steps:

  • Formation of Intermediate Benzylamine Derivative

    • Reactants: : Benzylamine, ethyl phenol, and a base like sodium hydroxide.

    • Conditions: : Typically conducted under reflux conditions in an organic solvent like ethanol or methanol.

  • Condensation with Xanthine Derivative

    • Reactants: : The intermediate benzylamine derivative and a suitable xanthine derivative.

    • Conditions: : Often carried out in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃).

Industrial Production Methods

For large-scale production, the synthesis would be optimized to improve yield and purity. This involves:

  • Batch or Continuous Flow Reactors

    • Use of reactors that allow precise control over reaction conditions to ensure consistent quality and yield.

  • Purification

    • Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

    • Conditions: : Typically requires oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    • Products: : Oxidation can lead to the formation of quinones or carboxylic acids, depending on the site of reaction.

  • Reduction

    • Conditions: : Involves reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    • Products: : Can result in the formation of alcohols or amines.

  • Substitution

    • Conditions: : Nucleophilic substitution reactions often require a base or acid catalyst.

    • Products: : Leads to the replacement of functional groups with nucleophiles like halides, thiols, or alcohols.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

  • Reduction: : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

  • Substitution: : Acid or base catalysts, depending on the nucleophile

Scientific Research Applications

8-(benzylamino)-7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione has significant applications across various fields:

  • Chemistry: : Used as a model compound in studies of synthetic methodologies and reaction mechanisms.

  • Biology: : Investigated for its effects on cellular pathways and enzyme activities.

  • Medicine: : Explored as a potential therapeutic agent for neurological disorders due to its CNS stimulatory effects.

  • Industry: : Utilized in the development of specialty chemicals and as a reference material in quality control processes.

Mechanism of Action

The compound exerts its effects primarily through interactions with adenosine receptors and phosphodiesterases:

  • Adenosine Receptors: : Acts as an antagonist, leading to increased neurotransmitter release and CNS stimulation.

  • Phosphodiesterases: : Inhibits these enzymes, resulting in elevated levels of cAMP and subsequent physiological effects.

Comparison with Similar Compounds

Compared to other xanthine derivatives, 8-(benzylamino)-7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione exhibits unique properties:

  • Caffeine: : While both act as CNS stimulants, the presence of the benzylamino and ethylphenoxy groups in this compound may confer distinct pharmacokinetic and pharmacodynamic profiles.

  • Theophylline: : Unlike theophylline, which is mainly used in respiratory diseases, this compound may have broader CNS applications.

List of Similar Compounds

  • Caffeine

  • Theophylline

  • Theobromine

  • Pentoxifylline

Conclusion

This compound is a versatile compound with significant potential in scientific research and therapeutic applications. Its synthesis, reactivity, and unique properties make it a valuable subject of study in various fields.

Properties

IUPAC Name

8-(benzylamino)-7-[3-(3-ethylphenoxy)-2-hydroxypropyl]-3-methylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5O4/c1-3-16-10-7-11-19(12-16)33-15-18(30)14-29-20-21(28(2)24(32)27-22(20)31)26-23(29)25-13-17-8-5-4-6-9-17/h4-12,18,30H,3,13-15H2,1-2H3,(H,25,26)(H,27,31,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCRVABCULYKGFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)OCC(CN2C3=C(N=C2NCC4=CC=CC=C4)N(C(=O)NC3=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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